![molecular formula C21H24N2O5 B3458873 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine](/img/structure/B3458873.png)
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine
Overview
Description
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine, also known as DPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been found to induce apoptosis in cancer cells by activating the caspase cascade and increasing the levels of reactive oxygen species (ROS). It has also been found to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest, decrease the levels of pro-inflammatory cytokines, and inhibit the formation of new blood vessels. Additionally, 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been found to increase the levels of antioxidants and decrease the levels of oxidative stress markers.
Advantages and Limitations for Lab Experiments
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments. It is easy to synthesize, and its yield is generally high. Additionally, it exhibits potent biological activity at low concentrations. However, 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has some limitations for lab experiments. It is relatively unstable in aqueous solutions and requires careful handling to prevent degradation.
Future Directions
There are several future directions for the study of 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine. One possible direction is to investigate its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to elucidate the mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine and to identify its molecular targets. Finally, the potential use of 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine in the treatment of other diseases such as viral infections and neurological disorders should be explored.
Conclusion:
In conclusion, 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine is a chemical compound with significant potential for therapeutic applications. Its ease of synthesis, potent biological activity, and diverse range of effects make it an attractive candidate for further research. While there are still many questions to be answered regarding its mechanism of action and potential therapeutic uses, the future looks bright for this promising compound.
Scientific Research Applications
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been found to exhibit potential therapeutic applications in various fields of scientific research. It has been studied extensively for its anticancer properties, as it has been found to induce cell death in cancer cells. Additionally, 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been found to exhibit antiviral, antibacterial, and antifungal activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-9-6-10-18(27-2)20(17)21(25)23-13-11-22(12-14-23)19(24)15-28-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUSDRJZZPQVHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.